Kbz probe 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

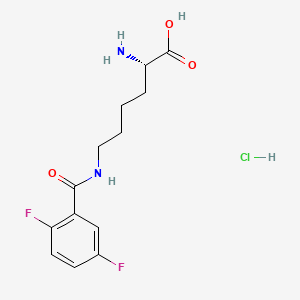

Propiedades

Fórmula molecular |

C13H17ClF2N2O3 |

|---|---|

Peso molecular |

322.73 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid;hydrochloride |

InChI |

InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1 |

Clave InChI |

VMWUMDBLDZWEDO-MERQFXBCSA-N |

SMILES isomérico |

C1=CC(=C(C=C1F)C(=O)NCCCC[C@@H](C(=O)O)N)F.Cl |

SMILES canónico |

C1=CC(=C(C=C1F)C(=O)NCCCCC(C(=O)O)N)F.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Probing the Epigenome: A Technical Guide to the Mechanism of Histone Benzoylation Investigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action for probes designed to investigate histone lysine benzoylation (Kbz), a recently discovered and significant post-translational modification (PTM) implicated in transcriptional activation. The core of this technology lies not in a single, off-the-shelf molecule designated "Kbz probe 1," but rather in the sophisticated use of genetically encoded, site-specifically benzoylated histones. These serve as versatile probes to dissect the molecular machinery that writes, reads, and erases this epigenetic mark.

The "Probe" Concept: Genetically Encoded Benzoyllysine

The fundamental "probe" for studying histone benzoylation is the site-specific incorporation of ε-N-benzoyllysine (BzK) or its analogs, such as fluorinated benzoyllysines, into histone proteins within living cells.[1][2][3] This is achieved through the expansion of the genetic code, utilizing a rationally designed orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., an amber stop codon) and inserts BzK during protein translation.[4][5] These modified histones faithfully mimic the endogenous PTM, allowing for the interrogation of its interactions and dynamics in a cellular context.

Mechanism of Action: Interrogating the Histone Benzoylation Cycle

The utility of these probes stems from their ability to dissect the key components of the histone benzoylation signaling pathway:

-

"Writers" (Acyltransferases): While the specific enzymes that deposit the benzoyl group onto histones are still under active investigation, the process is dependent on the cellular concentration of the donor molecule, benzoyl-CoA.

-

"Readers" (Effector Proteins): These are proteins that recognize and bind to specific PTMs, translating the epigenetic mark into a functional outcome. Systematic binding studies have identified the DPF (Double PHD Finger) and YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing proteins as readers of histone benzoylation.

-

"Erasers" (Deacylases): These enzymes remove the acyl group from histones. The NAD+-dependent deacetylase SIRT2 has been identified as a robust histone debenzoylase, capable of removing the Kbz mark both in vitro and in vivo. SIRT1 and SIRT3 have also been shown to have debenzoylase activity.

The genetically encoded benzoylated histone probes are instrumental in studying the kinetics and specificity of these interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on histone benzoylation.

Table 1: Binding Affinities of Reader Domains for Benzoylated Histone Peptides

| Reader Domain | Histone Peptide | Dissociation Constant (Kd) in μM |

| AF9YEATS | H3K9bz | 5.97 |

| ENLYEATS | H3K9bz | 64.68 |

| YEATS2YEATS | H3K9bz | 21.57 |

| GAS41YEATS | H3K9bz | 62.96 |

Table 2: Kinetic Parameters of SIRT2-Mediated Deacylation

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| H2AK5ac Peptide | 16.5 ± 2.1 | 0.043 ± 0.002 | 2606 |

| H2AK5bz Peptide | 2.8 ± 0.4 | 0.011 ± 0.0003 | 3929 |

Data for SIRT2 kinetics were extracted from a graphical representation in the cited literature and are approximate.

Table 3: Dose-Dependent Induction of Histone Benzoylation by Sodium Benzoate (NaBz)

| Cell Line | NaBz Concentration (mM) | Observation |

| HEK 293T | 0, 1, 5, 10 | Dose-dependent increase in global histone Kbz levels observed by Western blot. |

| HCT116 | 0, 1, 5, 10 | Dose-dependent increase in global histone Kbz levels observed by Western blot. |

| Yeast | 0, 5, 10, 20 | Dose-dependent increase in histone Kbz levels observed by Western blot. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of histone benzoylation.

Genetic Encoding of Benzoyllysine in Mammalian Cells

This protocol is based on the methodology for site-specific incorporation of unnatural amino acids.

-

Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and co-transfected with plasmids encoding the histone protein of interest (containing an amber stop codon at the desired modification site), the engineered aminoacyl-tRNA synthetase specific for BzK, and the corresponding tRNA.

-

Unnatural Amino Acid Supplementation: The benzoyllysine is added to the culture medium at a final concentration of 1 mM.

-

Protein Expression and Harvest: Cells are incubated for 48-72 hours to allow for expression of the modified histone. Cells are then harvested, and histones are extracted for further analysis.

In Vitro Histone Debenzoylation Assay

This assay is used to determine the enzymatic activity of sirtuins on benzoylated histone substrates.

-

Reaction Setup: A reaction mixture is prepared containing a benzoylated histone peptide substrate (e.g., H2AK5bz), recombinant SIRT2 enzyme, and NAD+ in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Quenching and Analysis: The reaction is stopped by the addition of a quenching solution (e.g., trifluoroacetic acid). The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or mass spectrometry to quantify the amount of debenzoylated peptide.

-

Kinetic Analysis: For determining Km and kcat, the assay is performed with varying substrate concentrations, and the initial reaction velocities are fitted to the Michaelis-Menten equation.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinity between reader domains and benzoylated histone peptides.

-

Sample Preparation: The purified reader domain protein is placed in the sample cell of the calorimeter, and the synthetic benzoylated histone peptide is loaded into the injection syringe. Both are in the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

Titration: The peptide is titrated into the protein solution in a series of small injections.

-

Data Acquisition and Analysis: The heat change associated with each injection is measured. The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Analysis of Histone Benzoylation by Mass Spectrometry

This method is used to identify and quantify histone benzoylation sites.

-

Histone Extraction and Derivatization: Histones are acid-extracted from cell nuclei. The extracted histones are then subjected to chemical derivatization (e.g., propionylation) to block unmodified lysine residues.

-

Tryptic Digestion: The derivatized histones are digested with trypsin to generate peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by nano-flow liquid chromatography (nLC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select and fragment peptides for sequencing.

-

Data Analysis: The resulting MS/MS spectra are searched against a histone protein database to identify peptides and their modifications, including benzoylation. The relative abundance of benzoylated peptides can be quantified by comparing the peak areas of the modified and unmodified peptides.

Visualizations

The following diagrams illustrate key pathways and workflows related to the investigation of histone benzoylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Incorporation of ϵ-N-Benzoyllysine by Engineering Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetically encoding ε-N-benzoyllysine in proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Probing the Epigenome: A Technical Guide to Genetically Encoded Benzoyllysine Probes for Histone Benzoylation Studies

Introduction to Histone Benzoylation and the Need for Precision Tools

Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and gene expression.[1][2][3] Among these, lysine benzoylation (Kbz) is a more recently identified PTM associated with active transcription.[3][4] This modification is stimulated by sodium benzoate, a common food preservative, which raises questions about its impact on the human epigenome. To dissect the functional roles of histone Kbz, researchers require precise tools to introduce this modification at specific sites within histones. While a specific small molecule named "Kbz probe 1" is not prominently described in the current scientific literature, a powerful and versatile approach utilizing genetically encoded benzoyllysines has emerged as a state-of-the-art method for this purpose. This technical guide provides an in-depth overview of these genetically encoded probes, their application, and the experimental protocols for their use.

Core Technology: Genetically Encoded Benzoyllysine Probes

The genetic encoding of unnatural amino acids into proteins in living cells offers a powerful strategy to study protein function with minimal perturbation. For histone benzoylation, this is achieved by engineering a specific aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei, to recognize and incorporate Nε-benzoyl-L-lysine (Kbz) or its fluorinated analogs in response to an amber stop codon (UAG) engineered into the histone gene of interest. This allows for the production of full-length, site-specifically benzoylated histones in both prokaryotic and eukaryotic cells, which can then be used for a variety of biochemical, structural, and cellular studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and use of genetically encoded benzoyllysine probes.

Table 1: In Vitro Debenzoylation Kinetics of Histone Peptides by SIRT2

| Histone Peptide | Modification | Enzyme | K_cat (s⁻¹) | K_m (µM) | K_cat/K_m (M⁻¹s⁻¹) |

| H2AK5 | Acetylation | SIRT2 | 0.083 ± 0.004 | 22.4 ± 3.5 | 3705 |

| H2AK5 | Benzoylation | SIRT2 | 0.019 ± 0.001 | 10.5 ± 2.1 | 1810 |

Data adapted from Huang et al., 2017.

Table 2: Identified Histone Benzoylation Sites in Mammalian and Yeast Cells

| Organism | Cell Line/Strain | Number of Identified Kbz Sites | Histones with Identified Kbz | Reference |

| Human | HepG2, RAW | 22 | H2A, H2B, H3, H4 | |

| Yeast | S. cerevisiae (BY4742) | 27 | H2A, H2A.Z, H2B, H3, H4 |

Table 3: Binding Affinities of Reader Domains for Benzoylated Histone Peptides

| Reader Domain | Histone Peptide | Modification | Dissociation Constant (K_D) (µM) | Reference |

| MOZ DPF | H3 (1-20) | Unmodified | > 200 | |

| MOZ DPF | H3K14 | Benzoylation | 10.25 ± 1.23 | |

| YEATS2 | H3 (21-35) | Unmodified | > 200 | |

| YEATS2 | H3K27 | Benzoylation | 0.45 ± 0.05 |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Benzoyllysine into Histones in E. coli

This protocol describes the expression and purification of histones with a site-specifically incorporated benzoyllysine.

-

Plasmid Preparation:

-

Co-transform competent E. coli BL21(DE3) cells with two plasmids:

-

A pET-based plasmid encoding the histone of interest with an amber (TAG) codon at the desired lysine position.

-

A pEVOL-based plasmid encoding the engineered Nε-benzoyl-L-lysinyl-tRNA synthetase (KbzRS) and its corresponding tRNA.

-

-

-

Cell Culture and Protein Expression:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding 1 mM IPTG and supplement the medium with 1 mM Nε-benzoyl-L-lysine.

-

Continue to grow the culture for 16-20 hours at 25°C.

-

-

Cell Lysis and Histone Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies containing the histone.

-

Wash the inclusion bodies twice with lysis buffer containing 1% Triton X-100 and then twice with lysis buffer without detergent.

-

Solubilize the inclusion bodies in unfolding buffer (6 M Guanidine-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT).

-

Refold the histone by dialysis against refolding buffer (2 M NaCl, 1 mM EDTA, 10 mM Tris-HCl pH 7.5).

-

Purify the refolded histone using size-exclusion chromatography.

-

Protocol 2: In Vitro Debenzoylation Assay

This protocol details the procedure for assessing the debenzoylase activity of enzymes like SIRT2 on a benzoylated histone substrate.

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM NAD⁺, and the purified benzoylated histone substrate (e.g., 50 µM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the debenzoylase enzyme (e.g., recombinant SIRT2 to a final concentration of 1 µM).

-

Incubate the reaction at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Analysis:

-

Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using a pan-specific anti-Kbz antibody or by mass spectrometry to quantify the extent of debenzoylation.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the study of histone benzoylation.

Caption: Workflow for generating and using genetically encoded benzoylated histones.

Caption: Key regulatory components of the histone benzoylation signaling pathway.

Caption: Experimental workflow for an in vitro histone debenzoylation assay.

References

An In-depth Technical Guide to Lysine Benzoylation in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine benzoylation is a recently discovered, evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating chromatin structure and gene expression.[1][2] This modification, characterized by the addition of a benzoyl group to the ε-amino group of a lysine residue, introduces a bulky, hydrophobic moiety that can significantly alter protein function and interactions.[3] The metabolic precursor for this modification is benzoyl-CoA, which can be derived from dietary sources like sodium benzoate, a common food preservative.[2][4] This guide provides a comprehensive overview of the core aspects of lysine benzoylation, including its molecular machinery, biological functions, and the experimental methodologies used for its investigation.

The Molecular Machinery of Lysine Benzoylation

The dynamic regulation of lysine benzoylation is controlled by a dedicated set of enzymes analogous to other epigenetic modifications, categorized as "writers," "erasers," and "readers."

Writers: Installing the Mark

The primary enzymes responsible for catalyzing the transfer of a benzoyl group from benzoyl-CoA to lysine residues are known as lysine benzoyltransferases. In yeast, the Gcn5 histone acetyltransferase (HAT), a core subunit of the SAGA complex, has been identified as a major writer of lysine benzoylation. In mammalian cells, the lysine acetyltransferase (KAT) HBO1 has been identified as a key "writer" of lysine benzoylation.

Erasers: Removing the Mark

The removal of the benzoyl group is carried out by specific deacetylases. In mammalian cells, the NAD+-dependent protein deacetylases SIRT1 and SIRT2 have been shown to possess debenzoylating activity. In yeast, the sirtuin enzyme Hst2 mediates the debenzoylation process.

Readers: Recognizing the Mark

Specific protein domains recognize and bind to benzoylated lysine residues, translating this epigenetic mark into downstream biological effects. The DPF (double PHD finger) and YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains have been identified as prominent readers of histone benzoylation. For instance, the YEATS domain of YEATS2 exhibits a binding preference for benzoylated H3K27 (H3K27bz) that is approximately six times stronger than for acetylated H3K27.

Biological Significance of Lysine Benzoylation

Lysine benzoylation is predominantly found on the N-terminal tails of core histones (H3, H4, H2A, and H2B) and is associated with active gene transcription. This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally permissive chromatin state.

Genomic analyses have revealed that histone benzoylation is enriched at the transcription start sites of active genes. Transcriptomic studies in HepG2 cells have shown that the induction of histone benzoylation through sodium benzoate treatment leads to the upregulation of genes involved in specific metabolic pathways, such as glycerophospholipid metabolism and ovarian steroidogenesis. Interestingly, there appears to be a competitive relationship between benzoylation and acetylation for the same lysine residues on histones.

Beyond histones, proteome-wide studies have identified hundreds of benzoylated lysine sites on non-histone proteins involved in diverse cellular processes, including ribosome biogenesis and RNA processing, suggesting a broader regulatory role for this modification.

Quantitative Data on Lysine Benzoylation Sites

Mass spectrometry-based proteomics has been instrumental in identifying numerous lysine benzoylation sites in various organisms. The following tables summarize the key findings from several landmark studies.

| Organism/Cell Line | Number of Kbz Sites Identified | Proteins | Key Findings | Reference |

| Human (HEK293T cells) | 1747 | Histone and Non-histone | Overexpression of HBO1 led to the upregulation of 77 Kbz sites. | |

| Human (HepG2 and RAW cells) | 22 | Histones | Histone Kbz marks are associated with gene expression and can be stimulated by sodium benzoate. | |

| Saccharomyces cerevisiae (yeast) | 27 | Histones | Identified Kbz sites on histones H3, H4, H2A, H2A.Z, and H2B. | |

| Saccharomyces cerevisiae (yeast) | 207 | 149 Non-histone proteins | Proteins involved in ribosome biogenesis, glycolysis/gluconeogenesis, and rRNA processing were enriched. |

Experimental Protocols

The study of lysine benzoylation relies on a combination of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments.

Mass Spectrometry for the Identification of Lysine Benzoylation Sites

Objective: To identify and quantify lysine benzoylation sites on proteins from complex biological samples.

Protocol:

-

Protein Extraction and Digestion:

-

Extract total proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors).

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.

-

Digest the proteins into peptides using a protease such as trypsin. A sample-to-trypsin ratio of 50:1 is commonly used, with digestion proceeding overnight at 37°C.

-

-

Enrichment of Benzoylated Peptides:

-

Due to the low stoichiometry of benzoylation, enrichment of modified peptides is crucial.

-

Use an anti-benzoyllysine (anti-Kbz) antibody conjugated to beads (e.g., protein A/G agarose) to immunoprecipitate benzoylated peptides from the total peptide mixture.

-

-

LC-MS/MS Analysis:

-

Desalt the enriched peptides using C18 StageTips.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) is recommended.

-

Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.

-

Acquire tandem mass spectra (MS/MS) of the eluting peptides.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database using a search engine like MaxQuant or PEAKS Studio.

-

Specify lysine benzoylation (+104.0262 Da) as a variable modification in the search parameters.

-

Validate the identified benzoylation sites based on the quality of the MS/MS spectra and statistical scoring.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Benzoylation

Objective: To map the genome-wide distribution of histone benzoylation.

Protocol:

-

Chromatin Cross-linking and Preparation:

-

Treat cells (e.g., HepG2) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells and lyse them to isolate nuclei.

-

Prepare chromatin by digesting with micrococcal nuclease (MNase) to obtain chromatin fragments of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Incubate the prepared chromatin (e.g., 30 µg) with a specific anti-Kbz antibody (e.g., 3 µg) overnight at 4°C with gentle rotation.

-

Use a non-specific IgG as a negative control.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a standard DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit).

-

Perform high-throughput sequencing on a platform such as the Illumina HiSeq.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify peaks of histone benzoylation enrichment using a peak-calling algorithm (e.g., MACS).

-

Annotate the peaks to genomic features (e.g., promoters, enhancers) to determine the distribution of histone benzoylation.

-

Western Blotting for the Detection of Lysine Benzoylation

Objective: To detect the overall levels of protein benzoylation in a sample.

Protocol:

-

Sample Preparation:

-

Extract total cellular proteins or histones using appropriate lysis buffers. For histones, an acid extraction protocol is commonly used.

-

Determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein samples (e.g., 20 µg of total protein or 4 µg of histones) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for benzoyllysine (e.g., rabbit monoclonal anti-Kbz, diluted 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control antibody (e.g., anti-β-actin or anti-histone H3) to ensure equal protein loading.

-

Visualizing Lysine Benzoylation Pathways and Workflows

Diagrams created using the DOT language to illustrate key processes in lysine benzoylation research.

Signaling Pathway of Lysine Benzoylation

References

- 1. HBO1 catalyzes lysine benzoylation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engaging with benzoyllysine through a π-π-π mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Global profiling of regulatory elements in the histone benzoylation pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Chemical Probes Targeting BRD4 and Their Role in Gene Transcription

Introduction

While a specific entity named "Kbz probe 1" is not prominently documented in the scientific literature, the user's query points to a significant area of research: the use of chemical probes to investigate the role of specific protein modifications and interactions in gene transcription. A closely related and extensively studied area involves probes targeting epigenetic "readers" like the Bromodomain and Extra-Terminal domain (BET) proteins, which recognize acetylated lysine residues on histones. This guide will provide an in-depth technical overview of chemical probes for a key BET protein, BRD4 , a master transcriptional regulator, and their profound impact on gene expression. This will serve as a comprehensive example of how such probes are utilized by researchers, scientists, and drug development professionals.

Core Concept: BRD4 as a Transcriptional Coactivator

BRD4 is a critical protein that links chromatin state to gene expression. It functions as an epigenetic reader, specifically recognizing and binding to acetylated lysine residues on both histone and non-histone proteins. [1]This binding is a key step in the activation of many genes, particularly those involved in cell growth, proliferation, and inflammation.

The primary functions of BRD4 in gene transcription include:

-

Chromatin Docking: BRD4 uses its two bromodomains (BD1 and BD2) to anchor itself to regions of active chromatin marked by histone acetylation. [1]* Recruitment of the Transcriptional Machinery: Once bound to chromatin, BRD4 acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb). [2]* Promoting Transcriptional Elongation: The P-TEFb complex phosphorylates RNA Polymerase II (Pol II), releasing it from a paused state at the promoter and enabling productive elongation of the mRNA transcript. [2][3] This sequence of events is crucial for the expression of key oncogenes like c-Myc, making BRD4 a major target in cancer research.

Caption: BRD4-mediated gene transcription pathway.

Chemical Probes: BRD4 Inhibitors

To study and therapeutically target BRD4, small molecule inhibitors have been developed. These molecules act as chemical probes, competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from docking to chromatin, effectively shutting down its transcriptional activity. JQ1 is a well-characterized and widely used BRD4 inhibitor.

Mechanism of Action:

-

The inhibitor molecule mimics the structure of acetylated lysine.

-

It occupies the hydrophobic binding pocket within the bromodomain.

-

This physically blocks the interaction between BRD4 and acetylated histones.

-

BRD4 is displaced from chromatin, preventing the recruitment of P-TEFb and halting transcriptional elongation of its target genes.

Caption: Mechanism of action of a BRD4 inhibitor.

Data Presentation: Quantitative Analysis

The effects of BRD4-targeting chemical probes are quantified through various biochemical and cellular assays.

Table 1: Binding Affinity and Selectivity of Representative BRD4 Probes

| Compound | Target Bromodomain | Binding Affinity (ITC, nM) | Selectivity vs. BRD4 D2 | Reference |

|---|---|---|---|---|

| Compound 26 | BRD4 D1 | 15 | >500-fold |

| Compound 30 | BRD4 D1 | 18 | >500-fold | |

This table showcases the high affinity and selectivity that can be achieved for specific bromodomains.

Table 2: Cellular Effects of BRD4 Inhibition on Gene and Protein Expression

| Cell Line | Treatment | Target | Outcome | Reference |

|---|---|---|---|---|

| Multiple Myeloma | BRD4 D1-selective inhibitor | IL-8, Chemokines | Downregulation of expression | |

| Pancreatic Cancer | JQ1 + SN38 (TOP1 inhibitor) | Global Transcription | Synergistic reduction in nascent transcripts | |

| AML Cells | 500 nM JQ1 | Autophagy Genes (e.g., ATG7, ATG12) | Reduced mRNA expression and BRD4 occupancy |

| K562 Cells | BRD4 degradation | Enhancer Transcription | Strong reduction at BRD4-sensitive enhancers | |

This table illustrates the direct impact of BRD4 inhibition on the transcription of specific target genes and global transcriptional programs.

Experimental Protocols

The following protocols are fundamental for characterizing the activity of chemical probes targeting transcriptional regulators like BRD4.

Objective: To map the genome-wide locations of BRD4 binding and assess how a chemical probe affects its occupancy.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., K562) and treat with the chemical probe (e.g., JQ1) or a vehicle control for a specified time (e.g., 4 hours).

-

Cross-linking: Add formaldehyde directly to the media to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend the nuclei and shear the chromatin into 200-500 bp fragments using sonication.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for BRD4.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-BRD4-DNA complexes.

-

Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C in the presence of proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing.

-

Data Analysis: Align sequence reads to the genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Compare peak intensities between probe-treated and control samples to determine changes in occupancy.

Caption: Generalized workflow for a ChIP-seq experiment.

Objective: To directly measure the binding affinity, stoichiometry, and thermodynamics of a probe interacting with a purified BRD4 bromodomain.

Methodology:

-

Protein Purification: Express and purify the recombinant BRD4 bromodomain protein.

-

Sample Preparation: Dialyze the protein and the chemical probe into an identical buffer to minimize buffer mismatch effects.

-

Loading the Calorimeter: Load the purified protein into the sample cell and the chemical probe into the injection syringe.

-

Titration: Perform a series of small, precise injections of the probe into the protein solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.

-

Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm. Fit this curve to a suitable binding model to calculate the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Objective: To verify that the chemical probe engages with BRD4 inside intact cells.

Methodology:

-

Cell Treatment: Treat cultured cells with the chemical probe or vehicle control.

-

Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, aggregated fraction by centrifugation.

-

Protein Quantification: Analyze the amount of soluble BRD4 remaining at each temperature point using Western blotting.

-

Melt Curve Generation: Plot the percentage of soluble BRD4 against temperature for both the probe-treated and control samples. A rightward shift in the curve for the treated sample indicates target engagement.

References

- 1. Frontiers | A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression [frontiersin.org]

- 2. Coinhibition of topoisomerase 1 and BRD4-mediated pause release selectively kills pancreatic cancer via readthrough transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-sensitive nascent transcript sequencing reveals BRD4-specific control of widespread enhancer and target gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Epigenetic Landscape: A Technical Guide to Kbz Probe 1 for Interrogating Histone Benzoylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and application of Kbz Probe 1, a genetically encoded tool for the site-specific investigation of histone benzoylation. This probe and its fluorinated derivatives represent a significant advancement in the study of epigenetic modifications, offering a versatile platform for exploring the intricate mechanisms of gene regulation.

Introduction to this compound

This compound is Nε-benzoyl-L-lysine, an unnatural amino acid designed to mimic the endogenous histone post-translational modification of benzoylation.[1] Its development was driven by the need for precise tools to study the functional roles of this recently identified epigenetic mark.[1] By genetically encoding this compound and its fluorinated analogs into histones, researchers can investigate the dynamics of histone benzoylation and its interplay with other cellular processes in living cells.[1]

Key Attributes of Kbz Probes:

-

Genetic Encodability: Allows for site-specific incorporation into histone proteins, providing unprecedented control over the location of the modification.[1]

-

Versatile Detection: The probes, particularly the fluorinated versions, offer multiple detection modalities, including Western blotting, fluorescence microscopy, and 19F NMR spectroscopy.[1]

-

Functional Interrogation: Enables the study of the direct consequences of histone benzoylation at specific sites on chromatin structure and gene expression.

-

Enzymatic Activity Studies: Provides a means to investigate the activity of "writer" and "eraser" enzymes, such as the debenzoylase SIRT2.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the development and application of this compound and its derivatives, as reported in the primary literature.

Table 1: Genetic Incorporation Efficiency of Benzoyllysine Probes

| Probe | Target Protein and Site | Expression System | Incorporation Efficiency | Reference |

| Nε-benzoyl-L-lysine (Kbz) | sfGFP-K151 | E. coli | High | |

| Nε-benzoyl-L-lysine (Kbz) | Human Histone H3-K9 | HEK293T cells | Detected via Western Blot | |

| Nε-(4-fluorobenzoyl)-L-lysine (4-F-Kbz) | sfGFP-K151 | E. coli | High | |

| Nε-(4-fluorobenzoyl)-L-lysine (4-F-Kbz) | Human Histone H3-K9 | HEK293T cells | Detected via Western Blot |

Table 2: In Vitro Debenzoylation by SIRT2

| Substrate (Histone Peptide) | Enzyme | Relative Debenzoylation Activity | Reference |

| H3K9bz | SIRT2 | Significant | |

| H3K9(4-F-bz) | SIRT2 | Significant |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the use of this compound.

Genetic Encoding of this compound in E. coli and Mammalian Cells

The site-specific incorporation of this compound into a target protein relies on an evolved aminoacyl-tRNA synthetase/tRNA pair. A detailed protocol for this process can be found in the primary literature and generally involves the co-transformation of plasmids encoding the engineered synthetase, the corresponding tRNA, and the target protein with an amber (TAG) codon at the desired modification site.

General Protocol Outline:

-

Plasmid Construction:

-

The gene for the protein of interest is cloned into an appropriate expression vector. Site-directed mutagenesis is used to introduce a TAG codon at the desired lysine position.

-

A plasmid encoding the evolved benzoyllysine-tRNA synthetase (BzKRS) is required.

-

A plasmid expressing the corresponding tRNA (tRNAPylCUA) is also needed.

-

-

Transformation and Expression in E. coli:

-

Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with the three plasmids.

-

Cells are grown in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics and this compound (typically 1-2 mM).

-

Protein expression is induced (e.g., with IPTG) and allowed to proceed at an optimized temperature and duration.

-

-

Transfection and Expression in Mammalian Cells (e.g., HEK293T):

-

HEK293T cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Cells are co-transfected with the plasmids encoding the target histone, BzKRS, and tRNAPylCUA using a suitable transfection reagent.

-

The culture medium is supplemented with this compound (typically 1-2 mM).

-

Cells are harvested after a suitable expression period (e.g., 48-72 hours).

-

-

Protein Purification and Verification:

-

The target protein is purified from cell lysates using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Incorporation of this compound is confirmed by Western blotting with anti-His or anti-FLAG antibodies and by mass spectrometry.

-

In Vitro Debenzoylation Assay

This assay is used to assess the ability of enzymes like SIRT2 to remove the benzoyl group from a specific lysine residue on a histone peptide or protein.

Protocol Outline:

-

Substrate Preparation: Synthesize or express and purify a histone peptide or full-length histone protein containing this compound at a specific site.

-

Enzyme Preparation: Purify recombinant SIRT2 enzyme.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the benzoylated histone substrate, purified SIRT2, and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).

-

Initiate the reaction by adding NAD+ (a necessary cofactor for sirtuins).

-

Incubate the reaction at 37°C for a defined period.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a suitable quenching agent (e.g., SDS-PAGE loading buffer or a SIRT2 inhibitor like nicotinamide).

-

Analyze the reaction products by Western blotting using an antibody specific for the unmodified histone lysine residue or by mass spectrometry to quantify the extent of debenzoylation.

-

Mandatory Visualizations

Signaling Pathway of Histone Benzoylation and Debenzoylation

Caption: Histone Benzoylation and Debenzoylation Pathway.

Experimental Workflow for this compound Incorporation

Caption: Experimental Workflow for this compound.

This guide provides a comprehensive overview of this compound, empowering researchers to utilize this innovative tool for advancing our understanding of histone benzoylation and its role in health and disease. For more detailed information, please refer to the primary scientific literature.

References

Probing the Histone Code: A Technical Guide to the Target Identification and Validation of Genetically Encoded Benzoyllysine Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for the target identification and validation of genetically encoded benzoyllysine (Kbz) probes, a novel approach for interrogating histone benzoylation within living cells. This strategy utilizes the cell's own machinery to site-specifically incorporate benzoyllysine into histone proteins, creating in-situ probes to study the dynamic interactions and enzymatic regulation of this epigenetic mark. The primary focus of this guide is the identification and validation of sirtuin 2 (SIRT2) as a key interactor and eraser of histone benzoylation, as elucidated in the foundational research by Tian H, et al. (2021).[1][2]

Introduction to Histone Benzoylation and Kbz Probes

Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression.[1][2] Lysine benzoylation (Kbz) is a recently identified PTM associated with active transcription.[1] To study its biological function, a robust method for its detection and the identification of its interacting proteins ("readers," "writers," and "erasers") is essential. The development of genetically encoded Kbz probes provides a powerful tool to investigate these processes in a native cellular environment. This technique relies on an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate benzoyllysine or its fluorinated analogs into specific histone sites in response to an amber stop codon. These modified histones then act as probes to study debenzoylation dynamics and protein-protein interactions.

Target Identification: SIRT2 as a Histone Debenzoylase

The primary target identified for the genetically encoded Kbz probes is the NAD+-dependent deacetylase sirtuin 2 (SIRT2). The validation of SIRT2 as a histone debenzoylase involves a series of in vitro and in vivo experiments.

Quantitative Analysis of Histone Debenzoylation by SIRT2

The enzymatic activity of SIRT2 on benzoylated histone peptides was quantified to validate its debenzoylase activity. The kinetic parameters reveal the efficiency of SIRT2 in removing the benzoyl group compared to an acetyl group.

| Substrate Peptide | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| H2BK5_bz_ | SIRT2 | 1.8 ± 0.3 | 0.015 ± 0.001 | 8,333 | |

| H2BK5_ac_ | SIRT2 | 15.8 ± 2.1 | 0.857 ± 0.048 | 54,240 |

These data indicate that while SIRT2 can debenzoylase H2BK5, its catalytic efficiency is approximately 6.5-fold lower than for deacetylation of the same site.

Experimental Protocols

Genetic Encoding of Benzoyllysine in Mammalian Cells

This protocol describes the site-specific incorporation of benzoyllysine into histone H3 in HEK293T cells.

Materials:

-

HEK293T cells

-

Plasmids: pEvol-MaBzKRS (encoding the engineered aminoacyl-tRNA synthetase), pcDNA3.1-H3-E27TAG (encoding histone H3 with an amber codon at position 27)

-

Nε-benzoyl-L-lysine (Kbz)

-

Lipofectamine 2000

-

DMEM supplemented with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Antibodies: anti-HA tag, anti-Histone H3

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

-

Co-transfect the pEvol-MaBzKRS and pcDNA3.1-H3-E27TAG plasmids into the cells using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 6 hours of transfection, replace the medium with fresh DMEM containing 1 mM Kbz.

-

Incubate the cells for 48 hours.

-

Harvest the cells, wash with PBS, and lyse for subsequent Western blot analysis to confirm the incorporation of Kbz into histone H3 using an anti-HA tag antibody.

In Vitro Debenzoylation Assay

This assay is used to confirm the debenzoylase activity of SIRT2 on a benzoylated histone peptide.

Materials:

-

Recombinant human SIRT2

-

Synthetic benzoylated peptide (e.g., H3K9Kbz)

-

NAD+

-

Reaction buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Nicotinamide (SIRT2 inhibitor)

-

HPLC-MS system

Procedure:

-

Prepare a reaction mixture containing the H3K9Kbz peptide (50 μM), recombinant SIRT2 (1 μM), and NAD+ (1 mM) in the reaction buffer.

-

For the negative control, prepare a similar reaction mixture without NAD+ or with the addition of nicotinamide (10 mM).

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding 1% trifluoroacetic acid.

-

Analyze the reaction products by HPLC-MS to detect the formation of the debenzoylated peptide.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Kbz Probe Target Validation

The following diagram illustrates the overall workflow for validating SIRT2 as a target of the genetically encoded Kbz probes.

Caption: A flowchart outlining the key steps for validating SIRT2 as a histone debenzoylase.

SIRT2-Mediated Histone Debenzoylation Pathway

This diagram illustrates the enzymatic removal of the benzoyl group from a histone lysine residue by SIRT2.

Caption: The signaling pathway of SIRT2-catalyzed histone debenzoylation.

Conclusion

The use of genetically encoded benzoyllysine probes represents a significant advancement in the study of histone PTMs. This technical guide provides a framework for the identification and validation of proteins that interact with and regulate histone benzoylation, with a specific focus on SIRT2. The detailed protocols and conceptual diagrams serve as a resource for researchers aiming to employ this powerful technology to further unravel the complexities of the histone code in health and disease.

References

An In-depth Technical Guide to the Readers and Erasers of Lysine Benzoylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine benzoylation (Kbz) is a recently discovered, evolutionarily conserved post-translational modification (PTM) where a benzoyl group is attached to the ε-amino group of a lysine residue.[1][2][3][4] This modification, stimulated by the common food preservative sodium benzoate, is emerging as a significant player in epigenetic regulation and cellular signaling.[1] The addition and removal of this bulky, aromatic moiety are dynamically regulated by specific enzymes, and its presence is interpreted by a distinct set of "reader" proteins. Understanding the molecular machinery that governs lysine benzoylation is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting pathways regulated by this modification. This technical guide provides a comprehensive overview of the known readers and erasers of lysine benzoylation, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Regulatory Proteins: Readers and Erasers

The cellular machinery for lysine benzoylation involves "writers" that catalyze the modification, "erasers" that remove it, and "readers" that recognize and bind to it, thereby transducing downstream signals.

Erasers of Lysine Benzoylation

The removal of the benzoyl group from lysine residues is primarily carried out by a specific subset of the sirtuin family of NAD+-dependent deacetylases.

-

SIRT1 and SIRT2 (Mammals): In mammalian cells, Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) have been identified as the principal "erasers" of lysine benzoylation. Both enzymes can effectively catalyze the debenzoylation of histones both in vitro and in vivo. SIRT2, in particular, has been shown to have robust debenzoylase activity.

-

Hst2 (Yeast): In Saccharomyces cerevisiae, the sirtuin homolog Hst2 is responsible for the removal of lysine benzoylation.

Readers of Lysine Benzoylation

The recognition of benzoylated lysine is mediated by specific protein domains that can accommodate the bulky aromatic benzoyl group.

-

YEATS Domains: The YEATS domain, found in proteins such as YEATS2 and AF9, is a primary reader of lysine benzoylation. The aromatic residues within the YEATS domain create a "sandwich" pocket that engages in π-π stacking interactions with the benzoyl ring.

-

YEATS2: The YEATS domain of YEATS2 exhibits a notable preference for benzoylated lysine over other acyl modifications like acetylation and crotonylation.

-

AF9: The YEATS domain of AF9 also recognizes benzoylated lysine, contributing to its role in transcriptional regulation.

-

-

DPF Domains: The double PHD finger (DPF) domain, particularly in the histone acetyltransferase MOZ (Monocytic Leukemia Zinc Finger Protein), also functions as a reader of lysine benzoylation. The DPF domain utilizes a hydrophobic pocket to bind the benzoyl group.

Quantitative Data on Reader-Ligand Interactions

The binding affinities of reader domains for benzoylated histone peptides have been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) provide a measure of the binding strength.

| Reader Domain | Histone Peptide Ligand | Dissociation Constant (Kd) in μM | Reference |

| YEATS Domains | |||

| YEATS2 | H3K27bz | 21.57 | |

| AF9 | H3K9bz | 5.97 | |

| DPF Domains | |||

| MOZ | H3K14bz | 10.25 | |

| DPF1 | H3K14bz | 0.64 | |

| DPF2 | H3K14bz | 0.37 | |

| DPF3 | H3K14bz | 0.45 |

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Lysine Benzoylation

Lysine benzoylation, through the action of its readers and erasers, is implicated in key cellular signaling pathways, particularly in the regulation of gene expression and metabolism.

References

- 1. The essential role of acetyllysine binding by the YEATS domain in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to Lysine Benzoylation (Kbz): A Novel Tool for Chromatin Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific small molecule designated "Kbz probe 1" is not prominently described in the current scientific literature, the field of chromatin biology has been significantly advanced by the discovery and characterization of lysine benzoylation (Kbz). This novel post-translational modification (PTM) is emerging as a critical regulator of chromatin structure and gene expression, offering a new axis for therapeutic intervention and a deeper understanding of cellular processes. This technical guide provides a comprehensive overview of lysine benzoylation as a tool for chromatin biology, focusing on the key molecular players, quantitative data, experimental methodologies, and relevant biological pathways.

Lysine benzoylation is a recently identified PTM where a benzoyl group is covalently attached to the epsilon-amino group of a lysine residue on a protein, notably on histones.[1] This modification has been shown to be stimulated by sodium benzoate (SB), an FDA-approved drug and common food preservative, which acts as a precursor for the donor molecule, benzoyl-CoA.[1] The discovery of Kbz has opened new avenues for investigating the "epigenetic landscape," with implications for chromatin remodeling, gene expression, and various human diseases.[2]

Key Molecular Tools for Studying Lysine Benzoylation

The study of lysine benzoylation primarily revolves around understanding its deposition and function. The key molecular tools in this context are not a single probe but rather the molecules that modulate and mediate this modification.

-

Sodium Benzoate (SB): As a precursor to benzoyl-CoA, sodium benzoate can be used to experimentally increase the levels of lysine benzoylation in cellular models, allowing for the study of its downstream effects on gene expression and cellular phenotype.[1]

-

HBO1 (Histone Acetyltransferase Binding to ORC1): Identified as the primary "writer" of lysine benzoylation, this enzyme from the lysine acetyltransferase (KAT) family catalyzes the transfer of the benzoyl group from benzoyl-CoA to lysine residues on histone and non-histone proteins.[2] Studying the activity and inhibition of HBO1 is central to understanding the regulation of Kbz.

Quantitative Data on Lysine Benzoylation

The initial characterization of the "benzoylome" has provided valuable quantitative data that underscores the prevalence and potential importance of this modification.

| Metric | Finding | Cell Types | Reference |

| Total Identified Kbz Sites | 1747 | Mammalian cells | |

| HBO1-Targeted Kbz Sites | At least 77 | Mammalian cells | |

| Identified Histone Kbz Sites | 22 | HepG2 and RAW cells | |

| Overlap with Acetylation (Kac) | 268 Kbz sites can also be acetylated | Mammalian cells |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of lysine benzoylation. Below are protocols for key experiments in this area.

Global Profiling of Lysine Benzoylation Sites by Mass Spectrometry

This protocol outlines the general workflow for identifying Kbz sites on a proteome-wide scale.

Workflow Diagram:

References

An In-depth Technical Guide to Histone Acylation Probes

For Researchers, Scientists, and Drug Development Professionals

Histone acylation, a pivotal post-translational modification (PTM), plays a critical role in the epigenetic regulation of gene expression, DNA repair, and other fundamental cellular processes. The dynamic nature of these modifications, governed by the interplay of "writer" (acetyltransferases), "eraser" (deacetylases), and "reader" (bromodomain-containing proteins) enzymes, has made them attractive targets for therapeutic intervention and mechanistic studies.[1][2][3] Chemical probes that specifically target these components of the histone acylation machinery are indispensable tools for dissecting their biological functions and for the development of novel therapeutics.[4] This guide provides a comprehensive overview of histone acylation probes, their mechanisms, applications, and the experimental protocols essential for their use.

The Landscape of Histone Acylation Probes

Histone acylation probes can be broadly categorized based on their mechanism of action. These include inhibitors that block the catalytic activity of writer and eraser enzymes, activity-based probes that covalently label active enzymes, and proteolysis-targeting chimeras (PROTACs) that induce targeted protein degradation.[5]

Inhibitors of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs)

Small molecule inhibitors are the most extensively studied class of histone acylation probes. They are instrumental in elucidating the roles of specific HATs and HDACs in cellular processes and serve as foundational molecules for drug discovery.

Histone Acetyltransferase Inhibitors (HATi): The development of potent and selective HAT inhibitors has been challenging. However, several compounds have been identified that target specific HAT families.

Histone Deacetylase Inhibitors (HDACi): A significant number of HDAC inhibitors have been developed, with some gaining FDA approval for cancer treatment. These inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of classical HDACs.

| Probe Name | Target(s) | Type | Ki/IC50 | Selectivity | Reference |

| H3-CoA-20 | PCAF/GCN5 | Inhibitor | 28 nM (Ki) | >100-fold vs p300/CBP | |

| Trichostatin A (TSA) | Classical HDACs | Inhibitor | Potent | Broad | |

| Trapoxin B | Classical HDACs | Inhibitor | Potent | Broad, irreversible | |

| 106 (Pimelic diphenylamide) | HDAC3 | Inhibitor | 14 nM (Ki) | ~10- to 15-fold vs HDAC1/2 | |

| Tubacin | HDAC6 | Inhibitor | Selective | - |

Activity-Based Probes (ABPs)

Activity-based probes are designed to covalently modify the active site of enzymes, providing a direct measure of their catalytic activity. These probes are valuable for enzyme profiling and target identification.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology offers a powerful approach to eliminate the entire protein, including its non-enzymatic functions, which cannot be achieved with inhibitors alone.

| PROTAC Name | Target | E3 Ligase Recruited | DC50 | Dmax | Reference |

| 3j | HDAC6 | Von Hippel-Lindau (VHL) | 7.1 nM (MM1S cells), 4.3 nM (4935 cells) | 90% (MM1S cells), 57% (4935 cells) |

Signaling Pathways and Regulatory Networks

Histone acetylation is intricately linked to various signaling pathways that control gene expression. The recruitment of HATs and HDACs to specific genomic loci is often a downstream event of cellular signaling cascades.

Caption: A generalized signaling pathway illustrating how external stimuli can lead to the recruitment of HATs or HDACs, ultimately resulting in gene activation or repression.

Experimental Workflows and Protocols

The successful application of histone acylation probes relies on robust experimental design and execution. The following sections detail key experimental workflows and protocols.

Workflow for Studying Histone Acylation

A typical workflow for investigating histone acylation involves sample preparation, histone extraction, analysis of histone modifications, and data interpretation.

Caption: A standard workflow for the analysis of histone post-translational modifications, from sample collection to biological interpretation.

Detailed Experimental Protocols

Protocol 1: Acid Extraction of Histones from Cultured Cells

-

Cell Lysis:

-

Wash harvested cells with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in NETN lysis buffer supplemented with fresh protease inhibitors.

-

Perform lysis on ice for 15 minutes.

-

-

Nuclear Isolation:

-

Centrifuge the lysate (e.g., 1,500 x g, 4°C, 10 minutes).

-

Discard the supernatant.

-

-

Acid Extraction:

-

Add 0.2 M HCl to the nuclear pellet.

-

Incubate on ice with intermittent vortexing to resuspend the pellet.

-

-

Centrifugation and Neutralization:

-

Clarify the extract by high-speed centrifugation (e.g., 12,000 rpm, 4°C, 15 minutes).

-

Transfer the supernatant containing histones to a new tube and neutralize with an appropriate buffer.

-

-

Concentration Determination and Storage:

-

Quantify the protein concentration using a Bradford (Coomassie Brilliant Blue) assay.

-

Store the extracted histones at -80°C.

-

Protocol 2: In Vitro HAT Activity Assay

-

Reaction Buffer Preparation:

-

Prepare a 5X reaction buffer: 250 mM Tris-HCl (pH 8.0), 250 mM NaCl, 0.5 mM EDTA, 0.05% Triton X-100 (v/v), 250 µg/mL BSA, and 5 mM DTT.

-

Prepare a 1X reaction buffer by diluting the 5X stock.

-

-

Reaction Setup:

-

In a microplate, combine the HAT enzyme, histone substrate (e.g., recombinant histones or peptides), and the test compound (inhibitor or vehicle control) in 1X reaction buffer.

-

Initiate the reaction by adding Acetyl-CoA.

-

-

Incubation:

-

Incubate the reaction at 30°C for a predetermined time.

-

-

Detection:

-

Stop the reaction and detect the acetylated product. This can be done using various methods, including:

-

Antibody-based methods (ELISA, Western Blot): Use an antibody specific to the acetylated lysine residue.

-

Radiolabeling: Use [3H]-Acetyl-CoA and measure radioactivity incorporation.

-

Mass Spectrometry: Directly measure the mass shift of the acetylated peptide.

-

-

Protocol 3: Bottom-Up Mass Spectrometry for Histone PTM Analysis

-

Histone Derivatization:

-

Derivatize unmodified and monomethylated lysine residues using propionic anhydride to prevent trypsin cleavage at these sites.

-

-

Tryptic Digestion:

-

Digest the derivatized histones with trypsin overnight.

-

-

Second Derivatization:

-

Derivatize the newly generated N-termini of the peptides to improve chromatographic retention.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer.

-

Acquire data in a data-dependent manner to obtain fragmentation spectra of the peptides.

-

-

Data Analysis:

-

Use specialized software to identify and quantify the modified peptides. Relative quantification is performed by comparing the peak areas of the modified and unmodified forms of a peptide.

-

Applications in Research and Drug Development

Histone acylation probes are pivotal in both basic research and therapeutic development.

-

Target Validation: Selective inhibitors and PROTACs are used to validate specific HATs and HDACs as drug targets in various diseases, including cancer and neurodegenerative disorders.

-

Mechanism of Action Studies: These probes help to unravel the complex mechanisms by which histone acylation regulates gene expression and other cellular processes.

-

Drug Discovery: HDAC inhibitors are an established class of anti-cancer drugs, and ongoing research is focused on developing more selective inhibitors and PROTACs for various therapeutic indications.

-

Biomarker Discovery: The levels of specific histone acetylation marks can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.

Future Perspectives

The field of histone acylation probes is continuously evolving. The development of highly selective inhibitors for individual HAT and HDAC isoforms remains a key challenge. The emergence of PROTACs offers a new modality to target these enzymes, overcoming some of the limitations of traditional inhibitors. Furthermore, the development of novel probes to study the less-explored types of histone acylation (e.g., crotonylation, butyrylation) will open new avenues for understanding the intricate "histone code" and its connection to cellular metabolism and disease. The integration of sophisticated analytical techniques, such as mass spectrometry, with innovative chemical probes will continue to deepen our understanding of the dynamic regulation of the epigenome.

References

- 1. Chemical Probes for Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. Chemical probes for histone-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROTAC chemical probes for histone deacetylase enzymes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Kbz Probe 1: Application Notes and Protocols for Live-Cell Imaging of Histone Benzoylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications (PTMs) are critical epigenetic regulators of numerous cellular processes. Among these, histone lysine benzoylation is a recently identified modification associated with active gene transcription. "Kbz probe 1" is a versatile tool for the site-specific incorporation of benzoyllysine into histone proteins within living cells.[1] This technology enables the investigation of histone benzoylation and its interaction with other cellular components in real-time. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging applications.

The probe is based on a genetically encoded unnatural amino acid, benzoyllysine, which, along with its fluorinated derivatives, can be incorporated into specific sites of histone proteins.[2][3] This is achieved through a rationally designed synthetase that facilitates this site-specific incorporation in living cells.[2][3] The incorporated benzoyllysine acts as a probe, offering multiple detection methods, including fluorescence and 19F NMR spectroscopy, to study histone benzoylation dynamics.

Principle of the Technology

The core of the this compound technology lies in the expansion of the genetic code to incorporate benzoyllysine at a specific histone lysine residue. This is accomplished by co-expressing a plasmid for an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA, along with a plasmid for the histone protein of interest containing an amber stop codon (TAG) at the desired lysine position. When the benzoyllysine analog is supplied in the cell culture medium, the engineered aaRS charges the suppressor tRNA with it. This charged tRNA then recognizes the amber codon in the histone mRNA and incorporates benzoyllysine into the nascent histone protein. The fluorinated versions of benzoyllysine provide a handle for sensitive detection and imaging.

Signaling Pathway

The following diagram illustrates the cellular pathway involving histone benzoylation and its removal by the debenzoylase SIRT2, which can be studied using this compound.

Caption: Cellular pathway of this compound utilization.

Applications

-

Live-cell imaging of histone benzoylation: Visualize the localization and dynamics of specific histone benzoylation marks.

-

Studying enzyme kinetics: Monitor the activity of debenzoylases like SIRT2 in real-time within living cells.

-

Drug discovery: Screen for inhibitors or activators of enzymes involved in histone benzoylation and debenzoylation.

-

Understanding epigenetic regulation: Investigate the role of specific histone benzoylation events in gene transcription and other cellular processes.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained using this compound and its fluorinated analogs, based on the findings from Tian et al., 2021.

| Parameter | Description | Typical Value/Range | Reference |

| Fluorescence Excitation/Emission | Spectral properties of a fluorinated benzoyllysine analog. | Ex: ~350 nm / Em: ~450 nm | Tian et al., 2021 |

| SIRT2 Debenzoylation Rate | Rate of removal of benzoyllysine from a specific histone site by SIRT2. | Site-dependent, can be measured by fluorescence decay over time. | Tian et al., 2021 |

| 19F NMR Chemical Shift | Distinct NMR signals for different fluorinated benzoyllysine analogs. | Specific ppm values for each analog, allowing for multiplexed analysis. | Tian et al., 2021 |

Experimental Protocols

General Cell Culture and Transfection

This protocol outlines the general steps for preparing cells for the incorporation of benzoyllysine.

Materials:

-

Mammalian cell line of choice (e.g., HEK293T)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA

-

Plasmid encoding the histone of interest with a TAG codon at the desired lysine position (e.g., pCDNA-H3K9TAG)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (benzoyllysine analog) solution (e.g., 1 mM stock in a suitable solvent)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells in a suitable culture vessel (e.g., 6-well plate or glass-bottom dish for imaging) to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical ratio for co-transfection is 1:1 for the aaRS/tRNA plasmid and the histone plasmid.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

-

Probe Incubation:

-

After the initial incubation, replace the transfection medium with fresh complete growth medium supplemented with the this compound analog at a final concentration of 100-500 µM.

-

-

Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the modified histone protein.

Live-Cell Fluorescence Imaging

This protocol describes the imaging of cells containing the fluorinated benzoyllysine-modified histone.

Materials:

-

Cells prepared as described in Protocol 1

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Confocal or widefield fluorescence microscope equipped with a suitable filter set (e.g., DAPI channel for fluorinated benzoyllysine) and an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

-

Prepare for Imaging:

-

Gently wash the cells twice with pre-warmed PBS.

-

Add pre-warmed live-cell imaging medium to the culture vessel.

-

-

Microscopy Setup:

-

Place the culture vessel on the microscope stage within the environmental chamber.

-

Allow the cells to equilibrate for at least 30 minutes.

-

-

Image Acquisition:

-

Locate the transfected cells (often co-transfected with a fluorescent reporter like GFP for easy identification).

-

Acquire images using the appropriate fluorescence channel for the fluorinated benzoyllysine.

-

For time-lapse imaging to monitor processes like debenzoylation, acquire images at regular intervals (e.g., every 5-10 minutes).

-

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.

References

- 1. Functional analysis of protein post‐translational modifications using genetic codon expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetically Encoded Benzoyllysines Serve as Versatile Probes for Interrogating Histone Benzoylation and Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Kbz Probe 1 in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine benzoylation (Kbz) is a recently identified post-translational modification (PTM) where a benzoyl group is covalently attached to the epsilon-amine of a lysine residue on a protein.[1][2][3] This modification is implicated in the regulation of gene expression and various cellular processes.[2][4] The "writer" enzyme responsible for this modification in mammalian cells is the lysine acetyltransferase HBO1 (Histone acetyltransferase binding to ORC1), which utilizes benzoyl-CoA as a substrate. To facilitate the study of this important PTM, we introduce Kbz Probe 1 , a novel fluorescent probe designed for the sensitive and specific detection of benzoylated proteins in live and fixed mammalian cells.

This compound is a cell-permeable, fluorogenic probe that selectively recognizes and covalently binds to benzoylated lysine residues. Its proprietary design ensures minimal background fluorescence in its unbound state, with a significant increase in fluorescence upon binding to its target. This feature makes it an ideal tool for a variety of applications, including live-cell imaging, fixed-cell analysis, and western blotting.

Product Information

| Feature | Specification |

| Product Name | This compound |

| Target | Benzoylated Lysine Residues |

| Excitation/Emission | 488 nm / 520 nm |

| Molecular Weight | ~550 g/mol |

| Formulation | Lyophilized powder |

| Storage | -20°C, protected from light |

Mechanism of Action

This compound employs a bio-orthogonal reaction for the specific detection of benzoylated lysine. The probe contains a recognition moiety that specifically targets the benzoyl group and a reactive group that forms a stable covalent bond with the modified lysine. Upon successful binding, a conformational change unquenches the fluorophore, leading to a robust fluorescent signal.

Caption: Mechanism of this compound activation.

Application 1: Live-Cell Imaging of Protein Benzoylation

This protocol describes the use of this compound for real-time visualization of protein benzoylation dynamics in living mammalian cells.

Experimental Workflow

Caption: Workflow for live-cell imaging with this compound.

Detailed Protocol

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

Glass-bottom imaging dishes or plates

-

This compound

-

Anhydrous DMSO

-

Sodium Benzoate (optional, as a positive control stimulus)

-

Live-cell imaging buffer (e.g., phenol red-free DMEM)

-

Fluorescence or confocal microscope with appropriate filter sets

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

-

Induction of Benzoylation (Optional - for Positive Control):

-

To induce protein benzoylation, treat cells with a final concentration of 5-10 mM Sodium Benzoate in complete culture medium for 24 hours.

-

Include an untreated control group.

-

-

Probe Preparation:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution. Store any unused stock solution at -20°C.

-

-

Probe Loading:

-

Dilute the 1 mM this compound stock solution in pre-warmed live-cell imaging buffer to a final working concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence or confocal microscope with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).

-

For time-lapse imaging, ensure the use of an environmental chamber to maintain temperature, humidity, and CO2 levels.

-

Expected Results and Data

| Parameter | Recommended Range | Notes |

| Cell Density | 60-70% Confluency | Avoid over-confluent or sparse cultures for optimal imaging. |

| Sodium Benzoate | 5-10 mM for 24h | Positive control to increase benzoylation levels. |

| This compound Conc. | 1-5 µM | Titrate for optimal signal-to-noise in your cell line. |

| Incubation Time | 30-60 minutes | Longer times may increase background. |

| Imaging Temp. | 37°C | Maintain for cell health during live imaging. |